molecular formula C6H12ClN B596671 2,3,6,7-Tetrahydro-1H-azepine hydrochloride CAS No. 1263282-12-7

2,3,6,7-Tetrahydro-1H-azepine hydrochloride

Cat. No. B596671
M. Wt: 133.619
InChI Key: XKUMDCWNTYSFME-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a chemical compound with the CAS Number: 1263282-12-7 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 2,3,6,7-tetrahydro-1H-azepine hydrochloride .


Molecular Structure Analysis

The InChI code for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is 1S/C6H11N.ClH/c1-2-4-6-7-5-3-1;/h1-2,7H,3-6H2;1H . The canonical SMILES structure is C1CNCCC=C1 .


Physical And Chemical Properties Analysis

2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a powder that is stored at room temperature . It has a melting point of 159-160 degrees Celsius . The molecular weight of the compound is 97.16 g/mol . It has a topological polar surface area of 12 Ų .

Scientific Research Applications

  • Synthesis of Sulfochlorination derivatives of benzo[b]azepine, demonstrating promising therapeutic potential (Dorogov et al., 2006).

  • Development of a versatile approach to access novel tetrahydro-benzo[b]azepine derivatives with potential for various applications (Guerrero et al., 2020).

  • Exploration of cycloaddition reactions of ethoxycarbonyl azepines for potential applications in material science or pharmaceuticals (Saito et al., 1986).

  • Investigation into the synthesis and X-ray diffraction data of specific benzo[b]azepin derivatives, useful in chemical analysis and material characterization (Macías et al., 2011).

  • Synthesis of hexahydro-1H-indenoazepines and -benzoquinolines, which could be of interest in the development of new chemical compounds (Evans et al., 1973).

  • Design and synthesis of novel benzo[b]azepine-based inhibitors, potentially useful in the treatment of neurological disorders (Annedi et al., 2012).

  • Synthesis and antiviral activity study of azulene derivatives, indicating potential applications in pharmaceuticals (Demchenko et al., 2019).

  • Development and evaluation of pyrroloimidazole and imidazoazepine derivatives for antimicrobial applications (Demchenko et al., 2021).

  • Synthesis and characterization of [1]benzothienoazepine, a compound potentially useful in molecular modeling and chemical analysis (Eresko et al., 2020).

Safety And Hazards

The safety information for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,6,7-tetrahydro-1H-azepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-4-6-7-5-3-1;/h1-2,7H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUMDCWNTYSFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrahydro-1H-azepine hydrochloride

CAS RN

1263282-12-7
Record name 2,3,6,7-tetrahydro-1H-azepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
X Wang, W Blackaby, V Allen, GKY Chan… - Journal of Medicinal …, 2019 - ACS Publications
Pim kinases have been targets of interest for a number of therapeutic areas. Evidence of durable single-agent efficacy in human clinical trials validated Pim kinase inhibition as a …
Number of citations: 31 pubs.acs.org
L Kategaya, P Di Lello, L Rougé, R Pastor, KR Clark… - Nature, 2017 - nature.com
The ubiquitin system regulates essential cellular processes in eukaryotes. Ubiquitin is ligated to substrate proteins as monomers or chains and the topology of ubiquitin modifications …
Number of citations: 261 www.nature.com

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